molecular formula C11H9F2N3OS2 B3020618 N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 897837-36-4

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B3020618
CAS No.: 897837-36-4
M. Wt: 301.33
InChI Key: CYFATHWLTMDRGY-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole carboxamides. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. Thiadiazole carboxamide derivatives have demonstrated potent antiproliferative activities against a range of human cancer cell lines. Compounds with this core structure are frequently investigated as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4), mimicking their polar surface area and biological properties . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its ability to impart significant biological activity and engage in critical interactions with therapeutic targets . The primary research value of this compound lies in its potential mechanism of action. Related thiadiazole-carboxamide hybrids have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, specifically hCA IX and XII . These enzymes are overexpressed in hypoxic tumor environments and play a key role in cancer cell survival and metastasis. Inhibition of these isoforms is a validated strategy for anticancer therapy. The molecular structure of this compound, featuring the 4-methylthiadiazole carboxamide core linked to a difluoromethylsulfanylphenyl group, is designed to optimize target binding. The carboxamide group can act as a key pharmacophore, while the difluoromethylsulfanyl moiety may enhance membrane permeability and metabolic stability. Researchers utilize this compound for in vitro screening against established cancer cell lines, mechanistic studies involving enzyme inhibition, and as a chemical tool for understanding structure-activity relationships in anticancer drug design . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS2/c1-6-9(19-16-15-6)10(17)14-7-2-4-8(5-3-7)18-11(12)13/h2-5,11H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFATHWLTMDRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the difluoromethylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to thiadiazoles. For instance, derivatives of thiazol-2(3H)-imine have shown significant activity against Candida albicans and Candida parapsilosis. In particular, compound 2e demonstrated a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23
KetoconazoleC. albicans1.00

The mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. Compounds 2d and 2e inhibited ergosterol synthesis by approximately 86% and 88%, respectively, over 48 hours, indicating their potential as antifungal agents targeting CYP51 enzymes .

Table 2: Biological Properties of Five-Membered Heterocycles

HeterocycleHeteroatomsBiological Activity
ThiazoleS(1)Antifungal, Antibacterial
ImidazoleN(2)Antibacterial
1,3-OxazoleN(1),O(1)Antifungal

Case Studies

A notable study investigated various thiazole derivatives, including those with difluoromethyl groups, revealing enhanced antifungal activity due to structural modifications at the para position of phenyl moieties. The introduction of electronegative atoms such as fluorine significantly improved the compounds' efficacy against fungal strains .

Pharmacokinetic Properties

The pharmacokinetics (PK) of this compound suggest favorable absorption and distribution characteristics. In silico studies indicate that modifications to the molecular structure can enhance bioavailability and metabolic stability, crucial for therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Features of Select Thiadiazole/Isoxazole/Thiazole Carboxamides

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
BTP2 (YM-58483) 1,2,3-Thiadiazole 4-methyl, bis(trifluoromethyl)pyrazolyl-phenyl carboxamide CRAC channels (IC50 = 100 nM)
N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide Isoxazole Diethylamino-phenyl, phenyl, methyl Not reported (synthetic intermediate)
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide 1,3,4-Thiadiazole Ethylsulfanyl, methylphenyl-triazole Not reported (structural analog)
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Thiazole Acetamidophenyl, methyl, phenyl Not reported (anticancer screening candidate)
5-Nitrothiophene-2-carboxamide derivatives Thiophene Nitro, fluorophenyl-thiazole Antibacterial (mechanism unspecified)

Key Observations :

  • Heterocyclic Core : BTP2’s 1,2,3-thiadiazole core distinguishes it from isoxazole (e.g., ) or thiazole (e.g., ) derivatives. The sulfur and nitrogen arrangement in thiadiazoles influences electron distribution and binding affinity.
  • Substituents : BTP2’s bis(trifluoromethyl)pyrazole group provides steric bulk and electron-withdrawing properties, enhancing CRAC channel binding . In contrast, ethylsulfanyl () or acetamido () groups may alter solubility or metabolic stability.
  • Functional Groups : All compounds share a carboxamide linker, but its position (e.g., thiadiazole-5-carboxamide in BTP2 vs. thiazole-5-carboxamide in ) affects spatial orientation for target engagement.

Pharmacological and Functional Comparison

Key Insights :

  • Potency: BTP2 exhibits nanomolar-range activity, surpassing the micromolar-range efficacy of thiazole-based anticancer agents (e.g., ). This highlights the importance of trifluoromethylpyrazole in enhancing potency.
  • Target Specificity : BTP2’s CRAC channel inhibition is mechanistically distinct from the anticancer or antibacterial actions of thiazole/thiophene analogs, which likely target kinases or bacterial enzymes .

Structure-Activity Relationship (SAR) Analysis

  • Trifluoromethylpyrazole Group : Critical for CRAC channel binding; removal reduces activity .
  • Thiadiazole Core : Replacing it with isoxazole (e.g., ) or thiazole (e.g., ) abolishes Ca<sup>2+</sup> influx inhibition, indicating core-dependent target specificity.
  • Methyl Substituent : The 4-methyl group on BTP2’s thiadiazole improves metabolic stability compared to unsubstituted analogs .

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